6-Azathymine
Overview
Description
6-Azathymine is a nucleobase analogue where the CH group at position 6 of thymine is replaced by nitrogen. Its chemical formula is C₄H₅N₃O₂, and it has a molecular weight of 127.10 g/mol . This compound is known for its role as a potent inhibitor of D-3-aminoisobutyrate-pyruvate aminotransferase, which makes it significant in various biochemical and pharmaceutical applications .
Mechanism of Action
Target of Action
6-Azathymine, a 6-nitrogen analog of thymine, is a potent D-3-aminoisobutyrate-pyruvate aminotransferase inhibitor . This enzyme plays a crucial role in the metabolism of amino acids, particularly in the catabolism of threonine and methionine.
Mode of Action
This compound competitively inhibits the growth of certain microorganisms in media supplemented with thymine or thymidine . It has been observed that Streptococcus faecalis can convert the analog to the corresponding deoxyriboside, azathymidine . This suggests that this compound interferes with the normal utilization of thymine and thymidine by these organisms.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of DNA . By inhibiting D-3-aminoisobutyrate-pyruvate aminotransferase, this compound disrupts the normal metabolism of thymine, leading to a decrease in the production of DNA. This has downstream effects on cell replication and growth, particularly in microorganisms.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of DNA biosynthesis . This results in antibacterial and antiviral activities, as the inhibited DNA synthesis disrupts the replication and growth of certain microorganisms .
Biochemical Analysis
Biochemical Properties
6-Azathymine interacts with various enzymes and proteins. It is a potent inhibitor of the enzyme D-3-aminoisobutyrate-pyruvate aminotransferase . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the biosynthesis of DNA, thereby influencing cell function . It also has antibacterial and antiviral activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the enzyme D-3-aminoisobutyrate-pyruvate aminotransferase, thereby affecting the biosynthesis of DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Azathymine can be synthesized through the condensation of 2-thiouracil and 5-azacytosine with deoxyribose-1-phosphate in the presence of appropriate enzymes such as uridine phosphorylase and purine nucleoside phosphorylase . The reaction typically occurs in a Tris-HCl buffer.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired yield and purity. The compound is often produced in solid form, with storage conditions requiring temperatures of -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
6-Azathymine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield deoxyriboside derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are typically employed.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Azathymidine and other deoxyriboside derivatives.
Substitution: Various substituted triazine derivatives
Scientific Research Applications
6-Azathymine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of nucleoside analogues.
Comparison with Similar Compounds
Similar Compounds
Thymine: The parent compound, differing by the presence of a CH group instead of nitrogen at position 6.
6-Azauracil: Another nucleobase analogue with similar inhibitory properties.
Azathymidine: A derivative formed by the reduction of 6-Azathymine.
Uniqueness
This compound is unique due to its potent inhibitory effect on D-3-aminoisobutyrate-pyruvate aminotransferase and its ability to be converted into bioactive derivatives like azathymidine. This makes it particularly valuable in both research and potential therapeutic applications .
Biological Activity
6-Azathymine, a thymine analog, has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound, chemically known as 3,5-dihydroxy-6-methyl-1,2,4-triazine, plays a significant role in nucleic acid metabolism and has been studied for its potential as an antimicrobial and antitumor agent.
Structural Characteristics
This compound is characterized by the substitution of nitrogen for carbon in the pyrimidine ring, which alters its interaction with biological systems. The presence of hydroxyl groups enhances its solubility and reactivity, making it a suitable candidate for various enzymatic reactions.
Antimicrobial Properties
Research indicates that this compound exhibits competitive inhibition against certain bacterial strains, particularly Streptococcus faecalis and Lactobacillus casei, in media supplemented with thymine. This suggests that this compound can interfere with the utilization of thymine by these microorganisms, potentially leading to growth inhibition .
Antitumor Activity
Studies have demonstrated that this compound possesses significant antitumor activity. For instance, it has been shown to inhibit the growth of various tumor cell lines in vitro. The compound's mechanism appears to involve interference with nucleic acid synthesis pathways, similar to other pyrimidine analogs .
Enzymatic Studies
Enzymatic studies have highlighted the substrate properties of this compound when interacting with purine nucleoside phosphorylase (PNP) and thymidine phosphorylase (TP). These enzymes catalyze the transformation of this compound into its ribonucleoside form, which is crucial for enhancing its bioavailability and therapeutic efficacy .
Case Studies
A notable study involved the administration of this compound in animal models bearing transplantable tumors. Results indicated a marked reduction in tumor growth rates without significant toxicity to the host. This highlights its potential as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
6-methyl-2H-1,2,4-triazine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWMZFQOHTWGQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239325 | |
Record name | 6-Azathymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932-53-6 | |
Record name | 6-Azathymine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Azathymine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Azathymine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Azathymine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Azathymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-1,2,4-triazine-3,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AZATHYMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWX58T58ZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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